molecular formula C8H6N2O2 B3000178 3-(Cyanoamino)benzoic acid CAS No. 183430-27-5

3-(Cyanoamino)benzoic acid

Cat. No. B3000178
CAS RN: 183430-27-5
M. Wt: 162.148
InChI Key: YPROJFJRZCMMAW-UHFFFAOYSA-N
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Description

3-(Cyanoamino)benzoic acid is a synthetic compound derived from benzoic acid . Its molecular formula is C8H6N2O2 .


Molecular Structure Analysis

The molecular structure of 3-(Cyanoamino)benzoic acid is available as a 2D Mol file or as a computed 3D SD file .

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

Similar compounds such as phenolic acids, derivatives of benzoic and cinnamic acids, have been shown to have antibacterial activity against various gram-positive and -negative bacteria . Therefore, it is plausible that 3-(Cyanoamino)benzoic acid may also interact with bacterial cells as its primary targets.

Mode of Action

These could include disruption of cell membrane integrity, inhibition of essential enzymes, or interference with key metabolic pathways .

Biochemical Pathways

Similar compounds have been shown to affect pathways such as arginine and proline metabolism, pyrimidine metabolism, and glutathione metabolism . These pathways play crucial roles in cellular processes such as protein synthesis, nucleotide synthesis, and oxidative stress response, respectively.

Pharmacokinetics

Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 3-(Cyanoamino)benzoic acid may have similar ADME properties, which could impact its bioavailability and overall pharmacological effect.

Result of Action

Similar compounds have been shown to cause significant changes in the concentration of identified metabolites in bacterial cells . This suggests that 3-(Cyanoamino)benzoic acid may also induce significant metabolic alterations in its target cells, potentially leading to growth inhibition or cell death.

properties

IUPAC Name

3-(cyanoamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-5-10-7-3-1-2-6(4-7)8(11)12/h1-4,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPROJFJRZCMMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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